(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone
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Overview
Description
(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C17H18O It is a ketone derivative, characterized by the presence of two aromatic rings substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced efficiency and scalability. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid, nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone involves interactions with specific molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The aromatic rings provide sites for electrophilic substitution, allowing the compound to interact with different biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another ketone derivative with similar structural features but different functional groups.
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Shares the trimethylbenzoyl group but has different substituents on the aromatic rings.
Uniqueness
(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and potential applications. The presence of multiple methyl groups enhances its hydrophobicity and affects its interactions with other molecules.
Properties
CAS No. |
35019-06-8 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C18H20O/c1-11-6-7-13(3)16(10-11)18(19)17-14(4)8-12(2)9-15(17)5/h6-10H,1-5H3 |
InChI Key |
WVYWNVZMFUFWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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